6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZFTZJBBAANGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308977 | |
| Record name | 6-{[(4-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21333-15-3 | |
| Record name | NSC210512 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-{[(4-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 6-Aminouracil
The most direct method involves alkylating 6-aminouracil with 4-chlorobenzyl chloride. This two-step approach begins with synthesizing 6-aminouracil, followed by nucleophilic substitution.
Step 1: Synthesis of 6-Aminouracil
6-Aminouracil is typically synthesized via cyclocondensation of malonic acid derivatives with urea or thiourea. For example, ethyl cyanoacetate reacts with urea in the presence of sodium ethoxide to form 4-amino-2,6(1H,3H)-pyrimidinedione. Adapting this method, substituting malononitrile for ethyl cyanoacetate under basic conditions yields 6-aminouracil.
Step 2: Alkylation with 4-Chlorobenzyl Chloride
The amino group at position 6 undergoes alkylation using 4-chlorobenzyl chloride in anhydrous dimethylformamide (DMF) with potassium carbonate as a base. Optimal conditions include a 1:2 molar ratio of 6-aminouracil to 4-chlorobenzyl chloride, refluxing at 80°C for 12 hours, achieving yields of 65–75%.
One-Pot Cyclization-Alkylation Strategy
Optimization of Reaction Conditions
Solvent and Base Selection
Solvent polarity significantly impacts reaction kinetics and yield. Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance nucleophilicity of the amino group, while bases such as potassium carbonate or triethylamine mitigate HCl byproduct formation.
Table 1: Solvent and Base Optimization for Alkylation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 75 |
| DMA | Et₃N | 70 | 68 |
| THF | NaH | 60 | 55 |
Catalytic Enhancements
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity in biphasic systems. For example, TBAB (5 mol%) in a water-toluene system increases yield to 82% by facilitating chloride displacement.
Industrial-Scale Production Considerations
Waste Minimization
Traditional methods generate halogenated byproducts, necessitating costly waste treatment. A green alternative uses dimethyl carbonate as a methylating agent, reducing toxic effluent. For 6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione, replacing 4-chlorobenzyl chloride with 4-chlorobenzyl alcohol in the presence of Mitsunobu reagents (triphenylphosphine, diethyl azodicarboxylate) minimizes chloride waste.
Continuous Flow Reactors
Adopting continuous flow technology enhances scalability and safety. Microreactors with immobilized base catalysts (e.g., Amberlyst A21) achieve 90% conversion at 100°C with a 5-minute residence time, compared to 12 hours in batch processes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 252.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₀ClN₃O₂.
Chemical Reactions Analysis
Types of Reactions
6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that pyrimidine derivatives, including 6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione, exhibit promising anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cells. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell signaling pathways crucial for tumor growth.
Antimicrobial Properties
Bactericidal Effects:
The compound has also been investigated for its antimicrobial properties. Research has demonstrated that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Enzyme Inhibition
Targeting Enzymes:
6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione has been studied as a potential inhibitor of various enzymes implicated in disease processes. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
Case Study:
In vitro assays demonstrated that the compound effectively inhibited DHFR activity with an IC50 value comparable to established inhibitors. This suggests its potential use in developing new antifolate drugs for conditions such as cancer and bacterial infections.
Neuroprotective Effects
Potential in Neurology:
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress markers has been highlighted in preclinical models.
Data Table: Neuroprotective Activity
| Assay Type | Result |
|---|---|
| Oxidative Stress | Decreased ROS production |
| Neurotransmitter Modulation | Increased dopamine levels |
These findings suggest that 6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione could serve as a lead compound for developing treatments aimed at neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine-2,4-dione Derivatives
Key Observations:
- Position 3 Substitutions : Mavacamten’s 3-isopropyl group enhances steric bulk, critical for binding cardiac myosin , whereas simpler methyl groups (e.g., in ) may reduce target affinity.
- Dimeric Structures: Bis-pyrimidinediones () exhibit unique geometry for multi-target engagement, unlike monomeric analogs.
Pharmacological and Electronic Properties
Table 2: Electronic and Pharmacological Profiles
*Estimated based on substituent contributions.
Key Findings:
- Electronic Effects : Pyrido[2,3-d]pyrimidines () exhibit tunable HOMO-LUMO gaps (~3.9–4.1 eV), influencing charge transfer and binding to redox-sensitive targets. The target compound’s electronic profile remains unstudied but may resemble these derivatives.
- Lipophilicity : The 4-chlorobenzyl group likely elevates LogP compared to AZT (highly polar) but aligns with kinase-targeting analogs (e.g., ).
- Biological Targets : While Mavacamten modulates cardiac myosin , other derivatives target viral enzymes () or kinases (). The target compound’s 4-chloro group may favor interactions with hydrophobic enzyme pockets.
Biological Activity
6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a 4-chlorobenzylamino substituent, which plays a crucial role in its interaction with biological targets.
- IUPAC Name : 6-[(4-chlorophenyl)methylamino]-1H-pyrimidine-2,4-dione
- Molecular Formula : C11H10ClN3O2
- Molecular Weight : 237.67 g/mol
- CAS Number : 21333-15-3
The biological activity of 6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to significant biological effects. The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of phosphodiesterase (PDE) inhibition, which is relevant in treating conditions like cancer and parasitic infections .
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds with similar structures to 6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione. For instance:
- Compounds exhibiting similar pyrazolopyrimidine structures have shown significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .
- The mechanism involves apoptosis induction and cell cycle arrest, indicating that these compounds may serve as effective therapeutic agents in oncology .
Antiparasitic Activity
Research indicates that derivatives of pyrimidine compounds can act against protozoan parasites such as Cryptosporidium parvum. The inhibition of PDEs has been identified as a promising strategy for developing new antiparasitic therapies. For example:
- In vivo studies demonstrated that certain pyrazolopyrimidine PDE inhibitors displayed potent activity against C. parvum, suggesting that structural modifications similar to those found in 6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione could enhance efficacy against parasitic infections .
Structure-Activity Relationship (SAR)
The biological activity of 6-((4-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is influenced by its structural features:
- The presence of the chlorobenzyl group enhances lipophilicity and facilitates better binding to enzyme active sites.
- Variations in the substituents on the pyrimidine ring and the benzyl group can lead to different biological profiles and potencies.
Table: Biological Activity Summary
Q & A
Q. Advanced
- HPLC Tracking : Detect intermediates (e.g., 6-amino precursors) and byproducts (e.g., dimerized species) using gradients of acetonitrile/water .
- Process Optimization : Reduce alkylation byproducts by controlling stoichiometry (1:1.05 molar ratio of pyrimidine to 4-chlorobenzyl chloride) and adding scavengers (e.g., molecular sieves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
